

Unveiling the CHD5 Interactome: A Guide to Co-Immunoprecipitation and Protein Interaction Analysis

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Compound of Interest

Compound Name: *chd-5*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor and a member of the nucleosome remodeling and deacetylase (NuRD) complex, playing a pivotal role in transcriptional regulation and chromatin organization.[1] Dysregulation of CHD5 function is implicated in various cancers, making the identification of its interacting protein partners crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. This document provides a detailed protocol for the identification of CHD5 interacting proteins using co-immunoprecipitation (Co-IP) coupled with mass spectrometry, and presents an overview of its known protein interactions and involvement in cellular signaling pathways.

Introduction to CHD5 and Protein-Protein Interactions

CHD5 is an ATP-dependent chromatin-remodeling factor that regulates gene transcription.[2] It is a key component of the NuRD complex, which is involved in histone deacetylation and chromatin remodeling, generally leading to transcriptional repression.[1][3] CHD5, along with its paralogs CHD3 and CHD4, forms mutually exclusive NuRD complexes, suggesting distinct functional roles for each.[3] The tumor suppressor function of CHD5 is linked to its ability to

regulate the expression of genes involved in cell proliferation and differentiation, including the positive regulation of the p53 and RB pathways through the activation of CDKN2A.^{[2][4]}

Co-immunoprecipitation (Co-IP) is a powerful technique used to isolate a specific protein and its binding partners from a cell lysate. This method relies on the specificity of an antibody to the protein of interest (the "bait") to pull down the entire protein complex, which can then be analyzed to identify the interacting proteins (the "prey"). When coupled with mass spectrometry, Co-IP allows for the comprehensive and unbiased identification of protein-protein interactions.

Experimental Protocol: Co-Immunoprecipitation of CHD5 and Interacting Proteins

This protocol outlines the steps for performing a Co-IP experiment to identify proteins that interact with endogenous CHD5 in a cellular context.

Materials and Reagents:

- Cell Lines: Human cell line with endogenous CHD5 expression (e.g., neuroblastoma or renal cell carcinoma cell lines).
- Antibodies:
 - Rabbit anti-CHD5 antibody (for immunoprecipitation)
 - Normal Rabbit IgG (isotype control)
 - Mouse anti-CHD5 antibody (for Western blot detection)
 - Antibodies against expected interacting proteins (e.g., HDAC1, HDAC2 for positive control)
- Beads: Protein A/G magnetic beads
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS)

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash Buffer (e.g., modified RIPA or TBS-T)
- Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Neutralization Buffer (e.g., Tris-HCl, pH 8.5)
- Equipment:
 - Cell culture equipment
 - Centrifuge
 - Magnetic rack
 - Vortexer/rotator
 - SDS-PAGE and Western blotting equipment
 - Mass spectrometer

Protocol:

- Cell Culture and Lysis:
 - Culture cells to ~80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.

- Pre-clearing the Lysate:
 - To reduce non-specific binding, add Protein A/G magnetic beads to the protein extract.
 - Incubate for 1 hour at 4°C on a rotator.
 - Place the tube on a magnetic rack and collect the supernatant.
- Immunoprecipitation:
 - To the pre-cleared lysate, add the primary antibody (anti-CHD5) or the isotype control (Normal Rabbit IgG).
 - Incubate overnight at 4°C on a rotator.
 - Add Protein A/G magnetic beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
- Washing:
 - Place the tube on a magnetic rack to collect the beads. Discard the supernatant.
 - Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Elute the protein complexes from the beads by adding Elution Buffer.
 - Incubate for 5-10 minutes at room temperature.
 - Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
 - Neutralize the eluate by adding Neutralization Buffer.
- Analysis:

- Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the immunoprecipitation of CHD5 and the co-immunoprecipitation of known or expected interactors.
- Mass Spectrometry: For a comprehensive analysis of the CHD5 interactome, the eluted protein sample should be processed for mass spectrometry analysis (e.g., LC-MS/MS). This involves in-solution or in-gel digestion of the proteins, followed by peptide identification and quantification.

Data Presentation: CHD5 Interacting Proteins

The following table summarizes known and potential interacting partners of CHD5, primarily components of the NuRD complex, identified through co-immunoprecipitation and mass spectrometry experiments. The quantitative data presented is based on the enrichment of these subunits with the C-terminus of CHD5.

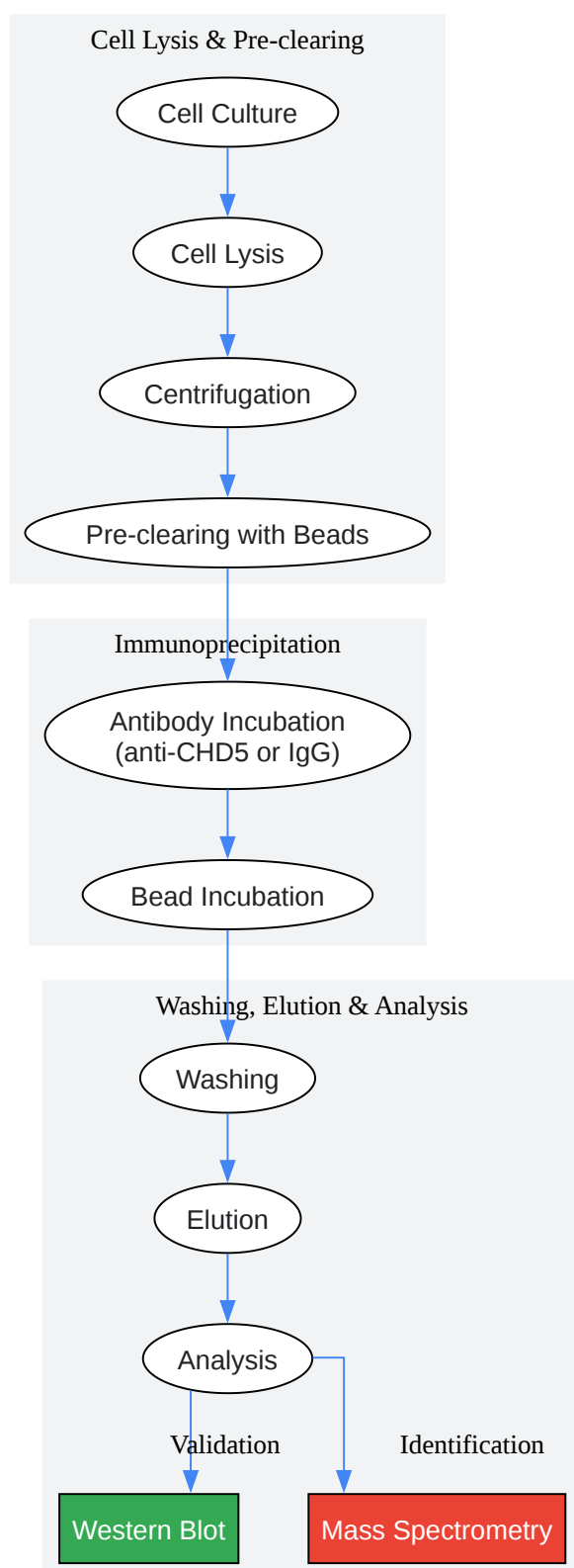
Interacting Protein	Protein Family/Complex	Function	Quantitative Measure (iBAQ-adjusted intensity - relative to MTA)
HDAC1	Histone Deacetylase	Catalyzes the removal of acetyl groups from histones.	Enriched
HDAC2	Histone Deacetylase	Similar to HDAC1, part of the core NuRD complex.	Enriched
MTA1	Metastasis Associated 1	Core component of the NuRD complex.	2.00 (Reference)
MTA2	Metastasis Associated 1 Family	Core component of the NuRD complex.	Enriched
MTA3	Metastasis Associated 1 Family	Core component of the NuRD complex.	Enriched
RBBP4	Retinoblastoma Binding Protein 4	Histone-binding protein within the NuRD complex.	Enriched
RBBP7	Retinoblastoma Binding Protein 7	Histone-binding protein within the NuRD complex.	Enriched
MBD3	Methyl-CpG Binding Domain Protein 3	Binds to methylated DNA and is a core NuRD component.	Enriched
GATAD2A	GATA Zinc Finger Domain Containing 2A	Core component of the NuRD complex.	Enriched
GATAD2B	GATA Zinc Finger Domain Containing 2B	Core component of the NuRD complex.	Enriched
CDK2AP1	Cyclin-Dependent Kinase 2 Associated	Associated with some NuRD complexes.	Enriched

Protein 1

Note: The iBAQ (intensity-based absolute quantification) values are used to estimate protein abundance. The stoichiometry is shown relative to MTA, which is set to two copies per NuRD assembly.^[5]

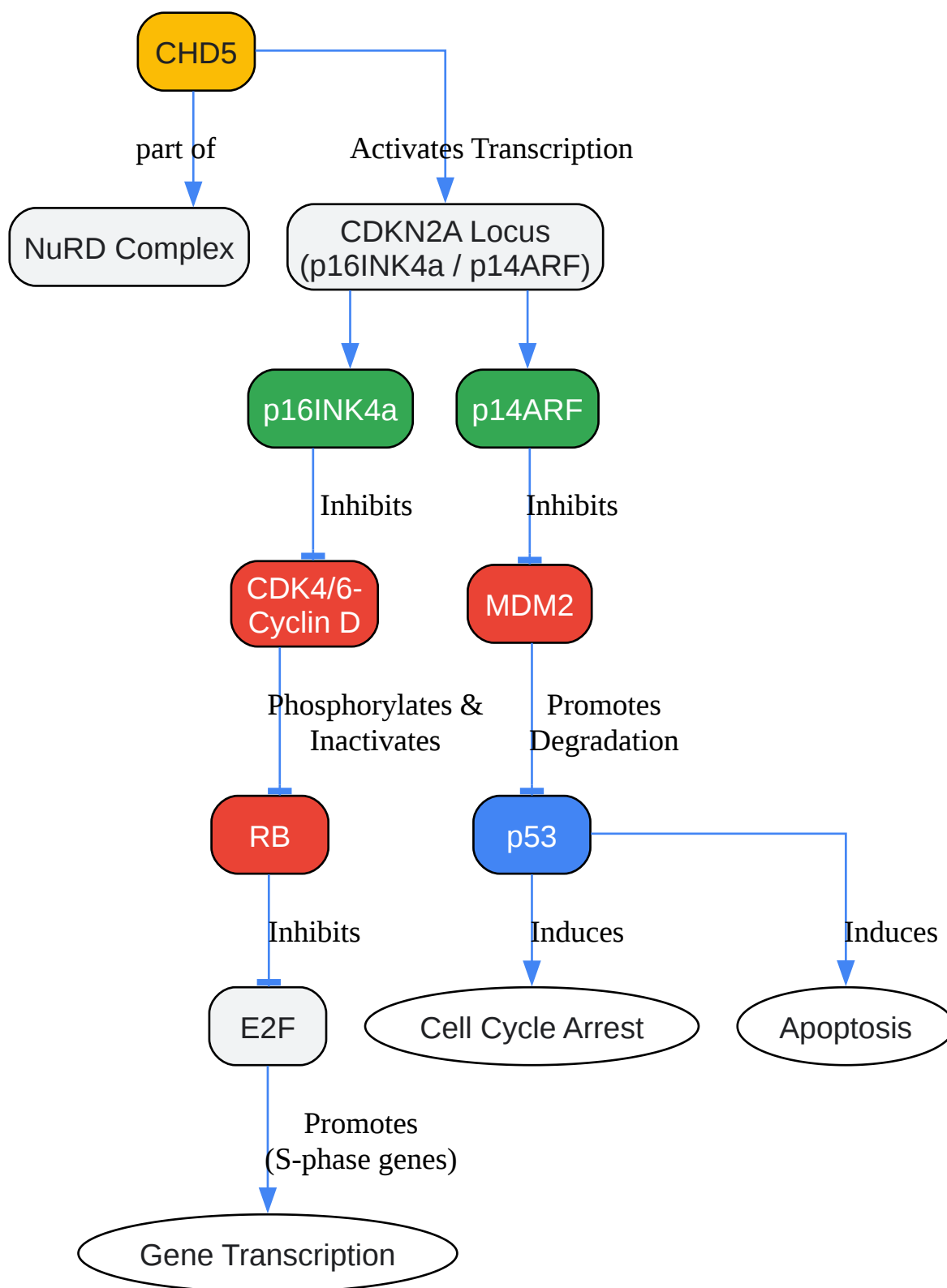
Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language):



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Caption: Co-immunoprecipitation workflow for CHD5.



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Caption: CHD5 signaling pathway in tumor suppression.

Conclusion

The co-immunoprecipitation protocol detailed in this application note provides a robust framework for researchers to identify and validate CHD5 interacting proteins. Understanding the intricate network of CHD5 interactions is fundamental to elucidating its role in chromatin remodeling, gene regulation, and tumor suppression. The identification of novel interacting partners may reveal new avenues for therapeutic intervention in cancers characterized by CHD5 dysregulation. Further studies employing quantitative proteomics will be invaluable in dissecting the stoichiometry and dynamics of CHD5-containing protein complexes in both normal and disease states.

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